
(5-Bromo-2,6-dimethoxypyridin-3-yl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2,6-dimethoxypyridin-3-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of bromine and methoxy groups on the pyridine ring enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2,6-dimethoxypyridin-3-yl)zinc bromide typically involves the reaction of 5-bromo-2,6-dimethoxypyridine with a zinc reagent in the presence of a halogen source. One common method is the direct insertion of zinc into the carbon-bromine bond of 5-bromo-2,6-dimethoxypyridine in the presence of THF as a solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow chemistry techniques. These methods offer advantages such as improved reaction control, enhanced safety, and scalability. The use of flow reactors allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2,6-dimethoxypyridin-3-yl)zinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling and Suzuki-Miyaura coupling. These reactions involve the formation of carbon-carbon bonds between the organozinc reagent and an electrophilic partner, typically an aryl or vinyl halide.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of a palladium or nickel catalyst, along with a base such as triethylamine or potassium carbonate. The reaction is typically carried out in an inert atmosphere at moderate temperatures.
Suzuki-Miyaura Coupling: This reaction employs a palladium catalyst and a boronic acid or ester as the coupling partner. The reaction conditions often include a base such as potassium phosphate and a solvent like THF or toluene.
Major Products
The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(5-Bromo-2,6-dimethoxypyridin-3-yl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its ability to form carbon-carbon bonds makes it a valuable tool in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as peptides and nucleotides, through cross-coupling reactions. This allows for the creation of novel biomolecular structures with potential therapeutic applications.
Medicine: In medicinal chemistry, this compound is used to synthesize drug candidates and active pharmaceutical ingredients (APIs). Its reactivity and selectivity enable the efficient construction of complex drug molecules.
Industry: The compound is employed in the production of advanced materials, such as polymers and electronic components. .
Mechanism of Action
The mechanism of action of (5-Bromo-2,6-dimethoxypyridin-3-yl)zinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium or nickel catalyst undergoes oxidative addition with the electrophilic partner (e.g., aryl halide), forming a metal complex.
Transmetalation: The organozinc reagent transfers its organic group to the metal complex, replacing the halide ligand.
Reductive Elimination: The metal complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the catalyst for further cycles
Comparison with Similar Compounds
Similar Compounds
(5-Chloropyridin-2-yl)zinc bromide: Similar in structure but with a chlorine atom instead of a bromine atom. It exhibits different reactivity and selectivity in cross-coupling reactions.
(2,6-Dimethoxypyridin-3-yl)zinc bromide: Lacks the bromine atom, resulting in different electronic properties and reactivity.
Uniqueness
(5-Bromo-2,6-dimethoxypyridin-3-yl)zinc bromide is unique due to the presence of both bromine and methoxy groups on the pyridine ring. This combination enhances its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C7H7Br2NO2Zn |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
5-bromo-2,6-dimethoxy-3H-pyridin-3-ide;bromozinc(1+) |
InChI |
InChI=1S/C7H7BrNO2.BrH.Zn/c1-10-6-4-3-5(8)7(9-6)11-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
HXZLSXRMJKRXJG-UHFFFAOYSA-M |
Canonical SMILES |
COC1=NC(=C(C=[C-]1)Br)OC.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-benzylpiperidin-4-yl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B14870597.png)
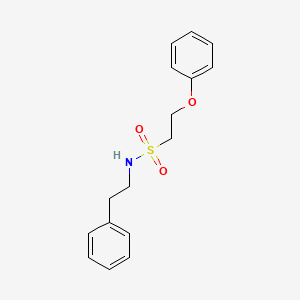
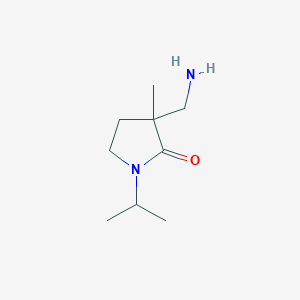
![(E)-16-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B14870607.png)


![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14870633.png)
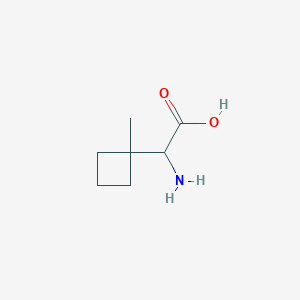
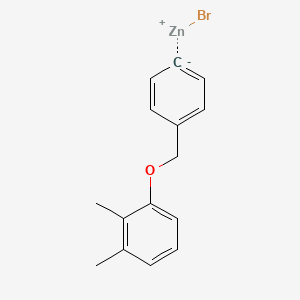
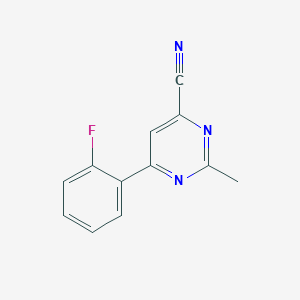
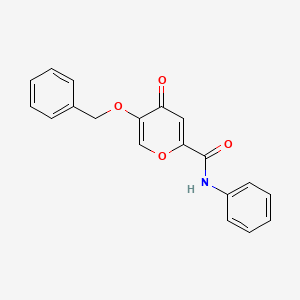
![Spiro[azetidine-3,2'-chroman]-6'-ol hydrochloride](/img/structure/B14870687.png)
![7-Methyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14870691.png)
